![molecular formula C14H21NO B5674353 1-(2,5-dimethylbenzyl)-4-piperidinol](/img/structure/B5674353.png)
1-(2,5-dimethylbenzyl)-4-piperidinol
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Overview
Description
1-(2,5-Dimethylbenzyl)-4-piperidinol is a compound with potential applications in various scientific fields. It is a derivative of piperidine, a widely studied heterocyclic amine.
Synthesis Analysis
- The synthesis of similar piperidine derivatives involves various chemical reactions, often starting with basic piperidine or its related compounds and incorporating different functional groups through reactions like Mannich condensation, cyclocondensation, and others (Dineshkumar & Parthiban, 2022).
Molecular Structure Analysis
- Piperidine derivatives, including those similar to 1-(2,5-dimethylbenzyl)-4-piperidinol, often exhibit complex molecular structures. Crystallography studies reveal details like chair conformations of the piperidine ring and various bonding interactions (Rajnikant et al., 2010).
Chemical Reactions and Properties
- Piperidine derivatives undergo a range of chemical reactions, influenced by substituents on the piperidine ring. These reactions can alter the molecule's chemical properties, such as reactivity and stability (Nazarov et al., 1958).
Physical Properties Analysis
- The physical properties of such compounds, including melting points, solubility, and crystalline structures, are determined by their molecular geometry and intermolecular forces (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
- The chemical properties, like acidity/basicity, reactivity with other chemicals, and stability, depend on the specific functional groups attached to the piperidine ring. These properties are crucial in determining the compound's potential applications in various fields (Suresh et al., 2015).
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-12(2)13(9-11)10-15-7-5-14(16)6-8-15/h3-4,9,14,16H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBLODULJPIARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzyl)-4-piperidinol |
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